molecular formula C10H14O B062597 Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) CAS No. 161814-11-5

Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)

Cat. No. B062597
M. Wt: 150.22 g/mol
InChI Key: NWFBXENNWJYNPD-NORCUCSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) is a chemical compound that belongs to the family of ketones. It is also known by its other name, 2-Norbornyl methyl ketone. The compound is widely used in scientific research, and its unique properties make it an essential tool for various applications.

Mechanism Of Action

The mechanism of action of Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) is not well understood. However, it is believed to act as an electrophilic reagent in various chemical reactions.

Biochemical And Physiological Effects

Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) does not have any known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) in lab experiments are its high reactivity and its ability to act as a starting material for the synthesis of other compounds. However, its limitations include its high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the use of Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) in scientific research. One direction is the development of new synthetic routes for the compound that are more efficient and cost-effective. Another direction is the exploration of the compound's potential as a reagent in the synthesis of new pharmaceuticals and natural products. Additionally, the compound's reactivity and unique properties make it a promising candidate for the development of new materials with novel properties and applications.
Conclusion:
Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) is a versatile and essential compound in scientific research. Its high reactivity and ability to act as a starting material for the synthesis of other compounds make it an essential tool for various applications. While the compound's mechanism of action is not well understood, its unique properties make it a promising candidate for future research in the development of new materials, pharmaceuticals, and natural products.

Synthesis Methods

The synthesis of Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) is a complex process that involves several steps. The most common method used for the synthesis of this compound is the Friedel-Crafts acylation reaction. In this reaction, the norbornene is treated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product.

Scientific Research Applications

Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI) has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products.

properties

CAS RN

161814-11-5

Product Name

Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-[(1R,2R,3S,4S)-3-methyl-2-bicyclo[2.2.1]hept-5-enyl]ethanone

InChI

InChI=1S/C10H14O/c1-6-8-3-4-9(5-8)10(6)7(2)11/h3-4,6,8-10H,5H2,1-2H3/t6-,8+,9-,10-/m0/s1

InChI Key

NWFBXENNWJYNPD-NORCUCSASA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@@H]([C@@H]1C(=O)C)C=C2

SMILES

CC1C2CC(C1C(=O)C)C=C2

Canonical SMILES

CC1C2CC(C1C(=O)C)C=C2

synonyms

Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]- (9CI)

Origin of Product

United States

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